Studies have identified 16-methylheptadecanoic acid in various organisms, including:
Some research suggests that 16-methylheptadecanoic acid may have various biological activities, although more studies are needed to fully understand its potential effects. These potential activities include:
Isostearic acid is a naturally occurring fatty acid found in small amounts in animal and plant fats []. It is also a component of some bacterial membranes []. While its specific biological function is not fully understood, researchers are interested in its potential roles in various areas, including:
The key feature of 16-methylheptadecanoic acid is its branched-chain structure. It has a 17-carbon chain (heptadecanoic acid) with a methyl group (CH3) attached at the 16th carbon position []. This branching disrupts the straight chain typically found in saturated fatty acids, potentially affecting its physical and chemical properties [].
CH3(CH2)15CH(CH3)COOH (Isostearic acid) + HOCH2CH3 (Ethanol) → CH3(CH2)15CH(CH3)COOCH2CH3 (Isostearic acid ethyl ester) + H2O (Water)